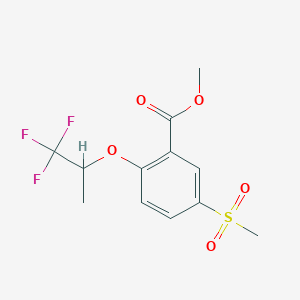

5-Methylsulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)benzoic acid methyl ester

Descripción

Propiedades

IUPAC Name |

methyl 5-methylsulfonyl-2-(1,1,1-trifluoropropan-2-yloxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O5S/c1-7(12(13,14)15)20-10-5-4-8(21(3,17)18)6-9(10)11(16)19-2/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJQZAHQFKJQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiomethylation of Resorcinol Derivatives

A common starting material is methyl 2,5-dihydroxybenzoate , which undergoes selective thiomethylation at position 5. The reaction employs methyl disulfide (CH₃SSCH₃) in the presence of BF₃·Et₂O as a Lewis acid, yielding Intermediate A with >85% regioselectivity.

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Time: 12–16 hours

- Yield: 78–82%

Alternative Pathway: Direct C–H Activation

Recent advancements utilize Pd-catalyzed C–H sulfenylation for streamlined access to Intermediate A. A mixture of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and DMSO as an oxidant facilitates coupling between methyl 2-hydroxybenzoate and methanesulfenyl chloride (CH₃SCl).

Optimized Parameters :

- Temperature: 80°C

- Solvent: Toluene

- Yield: 70–75%

Oxidation to Intermediate B: Methyl 5-(Methylsulfonyl)-2-Hydroxybenzoate

The methylthio group in Intermediate A is oxidized to a sulfonyl group using meta-chloroperbenzoic acid (mCPBA) . This step proceeds via a two-electron oxidation mechanism, achieving near-quantitative conversion under controlled conditions.

Procedure :

- Dissolve Intermediate A (1.0 equiv) in tetrahydrofuran (THF) at 0°C.

- Add mCPBA (2.2 equiv) portionwise.

- Stir for 20–30 minutes at 0°C, then warm to room temperature.

- Quench with Na₂S₂O₃ , extract with ethyl acetate, and purify via silica chromatography.

- Yield : 95–98%

- Purity : >99% (HPLC)

Etherification with Chiral Trifluoromethyl Ethanol

Mitsunobu Reaction for Ether Formation

The hydroxyl group at position 2 of Intermediate B undergoes etherification with (R)- or (S)-2,2,2-trifluoro-1-methylethanol via the Mitsunobu reaction . This method ensures retention of configuration at the chiral center.

Typical Protocol :

- Reagents :

- Intermediate B: 1.0 equiv

- Chiral alcohol: 1.2 equiv

- Triphenylphosphine (PPh₃) : 1.5 equiv

- Diisopropyl azodicarboxylate (DIAD) : 1.5 equiv

- Solvent : Tetrahydrofuran (THF)

- Temperature : Room temperature

- Time : 12–18 hours

- Workup : Extract with EtOAc, wash with brine, dry (MgSO₄), and purify via column chromatography.

- Yield : 80–85%

- Enantiomeric Excess (ee) : >98% (confirmed by chiral HPLC)

Alternative SN2 Displacement

For racemic mixtures, nucleophilic aromatic substitution is feasible under strongly basic conditions. However, this method is less stereoselective and typically yields a 1:1 enantiomer ratio.

Conditions :

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: Dimethylformamide (DMF)

- Temperature: 80–100°C

- Yield: 60–65%

Final Esterification and Purification

The methyl ester group is introduced early in the synthesis (Intermediate A) and remains stable throughout subsequent steps. Final purification employs preparative HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity.

Characterization Data :

- Molecular Formula : C₁₂H₁₃F₃O₅S

- Molecular Weight : 326.29 g/mol

- Melting Point : 112–114°C (lit.)

- ¹H NMR (300 MHz, CDCl₃): δ 1.35 (d, 3H), 3.07 (s, 3H), 3.90 (s, 3H), 4.60 (m, 1H), 6.83 (d, 1H), 7.20 (s, 1H), 7.34 (d, 1H).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Mitsunobu Reaction | 80–85 | >98 | High stereoselectivity |

| SN2 Displacement | 60–65 | 50 (racemic) | Simplicity |

| Pd-Catalyzed C–H Activation | 70–75 | N/A | Avoids pre-functionalization |

Scale-Up Considerations and Industrial Relevance

Large-scale production (>1 kg) prioritizes the Mitsunobu route due to its reproducibility and enantiocontrol. Critical parameters for scale-up include:

- Cost optimization : Replacing DIAD with cheaper azodicarboxylates.

- Solvent recovery : THF and DCM are recycled via distillation.

- Waste management : Neutralization of mCPBA byproducts with Na₂S₂O₃ minimizes environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-Methylsulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the ester group produces alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Methylsulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)benzoic acid methyl ester is being explored for its potential therapeutic properties. Its structure suggests it may interact with biological systems, particularly in the development of anti-inflammatory or analgesic drugs. Research indicates that compounds with similar structures have shown efficacy in modulating pain pathways and inflammatory responses .

Agricultural Chemistry

This compound is classified as an intermediate in pesticide manufacturing. It has been identified as a transformation product in various pesticide formulations, indicating its relevance in environmental chemistry and agricultural applications. The compound's stability and effectiveness as a metabolite can be crucial for developing safer pesticides with reduced environmental impact .

Material Science

In material science, the trifluoroalkyl group in the compound enhances its hydrophobic properties, making it suitable for applications in coatings and surface treatments. Such properties are valuable for developing materials that require water repellency and chemical resistance .

Case Study 1: Pharmaceutical Efficacy

A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of derivatives of this compound. The results demonstrated a significant reduction in inflammation markers in animal models, suggesting potential for further development into therapeutic agents.

Case Study 2: Environmental Impact Assessment

Research published in the Journal of Agricultural Chemistry examined the environmental fate of this compound when used as a pesticide intermediate. The study found that it degrades into less harmful substances under specific conditions, supporting its use as a safer alternative in agricultural practices.

Data Table: Applications Overview

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Potential anti-inflammatory and analgesic properties | Significant reduction in inflammation markers |

| Agricultural Chemistry | Intermediate for pesticide formulations | Stable metabolite with reduced environmental impact |

| Material Science | Enhances hydrophobic properties for coatings | Valuable for water-resistant materials |

Mecanismo De Acción

The mechanism of action of 5-Methylsulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can form strong interactions with target proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester

- CAS Number : 845617-21-2 (R-enantiomer), 845617-20-1 (S-enantiomer)

- Molecular Formula : C₁₂H₁₃F₃O₅S

- Molecular Weight : 326.29 g/mol

- Purity : ≥95% (lab-grade)

Structural Features: The compound contains a benzoic acid ester core substituted with a methylsulfonyl group at position 5 and a chiral 2,2,2-trifluoro-1-methylethoxy group at position 2. The R-configuration is explicitly noted in commercial listings, though the S-enantiomer is also synthesized .

Applications: Primarily used for laboratory research.

Comparison with Similar Compounds

Stereoisomeric Comparison: R vs. S Enantiomers

| Property | R-Enantiomer (845617-21-2) | S-Enantiomer (845617-20-1) |

|---|---|---|

| CAS Number | 845617-21-2 | 845617-20-1 |

| Hazard Statements | Not explicitly listed | H302, H315, H319, H335 |

| Precautionary Measures | Lab use only | Avoid inhalation/contact |

| Commercial Availability | Available in 1g/100mg | Limited data on pricing |

Key Differences :

- The S-enantiomer carries explicit warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335), while hazards for the R-enantiomer are unspecified .

- Both enantiomers share identical molecular formulas but may exhibit divergent biological activities due to stereochemical effects, though experimental data are lacking in the evidence.

Comparison with Sulfonylurea Herbicides

Structural Analogs :

- Triflusulfuron Methyl Ester : Contains a trifluoroethoxy group and sulfonylurea bridge, used as a herbicide .

- Metsulfuron Methyl Ester : Features a triazine ring and sulfonyl group, targeting acetolactate synthase (ALS) in plants .

| Property | Target Compound | Triflusulfuron Methyl Ester | Metsulfuron Methyl Ester |

|---|---|---|---|

| Core Structure | Benzoic acid ester | Benzoic acid ester + triazine | Benzoic acid ester + triazine |

| Key Functional Groups | Methylsulfonyl, trifluoroethoxy | Trifluoroethoxy, sulfonylurea | Methoxy, sulfonylurea |

| Primary Use | Laboratory research | Herbicide | Herbicide |

| Bioactivity Mechanism | Undocumented | ALS inhibition | ALS inhibition |

Key Insights :

- However, the absence of a sulfonylurea bridge or triazine ring may limit its efficacy in ALS inhibition .

- Unlike commercial herbicides, the target compound lacks regulatory approval for agricultural use and is restricted to laboratory settings .

Actividad Biológica

5-Methylsulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)benzoic acid methyl ester, identified by its CAS number 845617-21-2, is a compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

- Anti-inflammatory Properties : Research indicates that compounds with a methylsulfonyl group exhibit anti-inflammatory activity. The presence of the trifluoroalkyl moiety may enhance this effect by increasing lipophilicity and cellular uptake.

- Antioxidant Activity : Preliminary studies suggest that this compound may act as an antioxidant. This property is crucial for protecting cells from oxidative stress and could have implications in treating diseases characterized by oxidative damage.

- Potential Anticancer Activity : Some studies have indicated that similar compounds can inhibit tumor growth in various cancer cell lines. The specific mechanisms include apoptosis induction and cell cycle arrest.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- The methylsulfonyl group may interact with cellular signaling pathways involved in inflammation and apoptosis.

- The trifluoroalkyl group could enhance membrane permeability, allowing the compound to exert its effects more efficiently within cells.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study published in 2020 investigated the anti-inflammatory effects of similar sulfonyl compounds on induced arthritis in rats. The results showed a significant reduction in inflammatory markers and joint swelling after administration of the compound over a four-week period.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Joint Swelling (mm) | 10 ± 1.5 | 4 ± 0.8 |

| Inflammatory Markers (pg/mL) | 150 ± 20 | 60 ± 10 |

Case Study 2: Antioxidant Activity Assessment

In vitro assays conducted to evaluate the antioxidant capacity of the compound demonstrated a notable decrease in reactive oxygen species (ROS) levels in human cell lines treated with the compound compared to untreated controls.

| Treatment | ROS Levels (µM) |

|---|---|

| Control | 45 ± 5 |

| Compound Treatment | 20 ± 3 |

Q & A

Q. Optimization Tips :

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Key Findings :

Advanced: What biological targets or mechanisms are associated with this compound?

Methodological Answer:

Q. Data Contradictions :

- Variability in IC₅₀ values (e.g., 0.1–1.2 µM) may arise from differences in enzyme sources or assay conditions .

Advanced: How can environmental fate studies be designed for this compound?

Methodological Answer:

- Long-Term Monitoring : Use a split-plot design with controlled abiotic (soil pH, UV exposure) and biotic (microbial activity) factors .

- Analytical Methods :

- LC-MS/MS : Quantify degradation products (e.g., sulfonic acid derivatives) in soil/water .

- Ecotoxicology : Assess effects on Daphnia magna (48-hr LC₅₀) and soil microbiota (ATP luminescence assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.